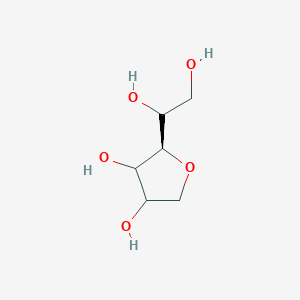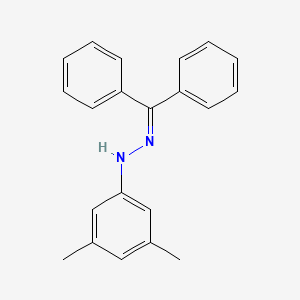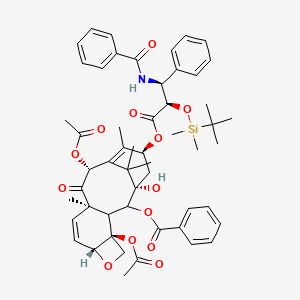
2'-O-(tert-Butyldimethylsilyl)-6,7-dehydro Paclitaxel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-O-(tert-Butyldimethylsilyl)-6,7-dehydro Paclitaxel is a derivative of Paclitaxel, a well-known antitumor agent. This compound is modified at the 2’-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and modifies its chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-(tert-Butyldimethylsilyl)-6,7-dehydro Paclitaxel typically involves the protection of the 2’-hydroxyl group of Paclitaxel with tert-butyldimethylsilyl chloride in the presence of imidazole in dimethylformamide (DMF) at room temperature . This reaction results in the formation of the TBDMS ether, which protects the hydroxyl group during subsequent synthetic steps.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as described above, with optimization for large-scale production. This may involve the use of automated synthesis equipment and high-throughput purification techniques such as high-pressure liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2’-O-(tert-Butyldimethylsilyl)-6,7-dehydro Paclitaxel can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the double bonds or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: The TBDMS group can be removed using fluoride ions, typically from tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of deprotected Paclitaxel derivatives .
Aplicaciones Científicas De Investigación
2’-O-(tert-Butyldimethylsilyl)-6,7-dehydro Paclitaxel has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex Paclitaxel derivatives.
Biology: The compound is studied for its interactions with biological molecules and its potential as a tool for probing cellular processes.
Mecanismo De Acción
The mechanism of action of 2’-O-(tert-Butyldimethylsilyl)-6,7-dehydro Paclitaxel is similar to that of Paclitaxel. It binds to microtubules and stabilizes them, preventing their depolymerization. This disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis in cancer cells . The TBDMS group may influence the compound’s pharmacokinetics and cellular uptake, potentially enhancing its therapeutic efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Paclitaxel: The parent compound, known for its antitumor activity.
Docetaxel: Another taxane derivative with similar mechanisms of action.
Cabazitaxel: A semi-synthetic derivative of Docetaxel with improved efficacy against resistant cancer cell lines.
Uniqueness
2’-O-(tert-Butyldimethylsilyl)-6,7-dehydro Paclitaxel is unique due to the presence of the TBDMS protecting group, which enhances its stability and modifies its chemical properties. This makes it a valuable intermediate in the synthesis of other derivatives and a useful tool in scientific research .
Propiedades
Fórmula molecular |
C53H63NO13Si |
|---|---|
Peso molecular |
950.1 g/mol |
Nombre IUPAC |
[(1S,2S,4S,7R,10R,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadeca-8,13-dien-2-yl] benzoate |
InChI |
InChI=1S/C53H63NO13Si/c1-31-37(64-48(60)42(67-68(10,11)49(4,5)6)40(34-21-15-12-16-22-34)54-46(58)35-23-17-13-18-24-35)29-53(61)45(65-47(59)36-25-19-14-20-26-36)43-51(9,28-27-38-52(43,30-62-38)66-33(3)56)44(57)41(63-32(2)55)39(31)50(53,7)8/h12-28,37-38,40-43,45,61H,29-30H2,1-11H3,(H,54,58)/t37-,38+,40-,41+,42+,43?,45-,51+,52-,53+/m0/s1 |
Clave InChI |
STDWDYDOHOANPV-YWEKHJBCSA-N |
SMILES isomérico |
CC1=C2[C@H](C(=O)[C@@]3(C=C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C |
SMILES canónico |
CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


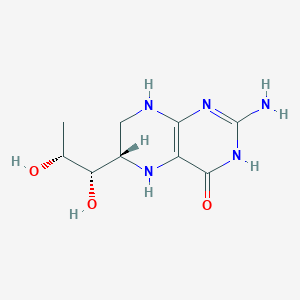
![(E)-2',3',9',10'-tetrahydrospiro[cyclohexane-1,8'-cyclopenta[c]pyrano[3,2-g]chromen]-4'(1'H)-one oxime](/img/structure/B14116511.png)

![rel-2,2,2-trifluoro-N-[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B14116516.png)
![N-(4-chloro-2-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116518.png)
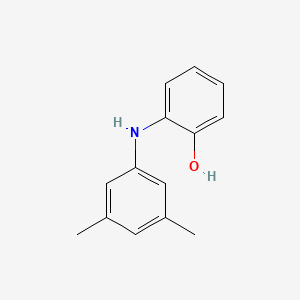
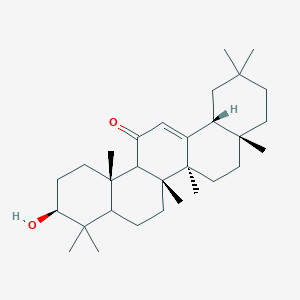
![Benzene, 1,3-dimethyl-5-[4-(trifluoromethyl)phenoxy]-](/img/structure/B14116544.png)
![(E)-3-(3-(1H-benzo[d]imidazol-2-yl)acryloyl)-6-methyl-4-phenylquinolin-2(1H)-one](/img/structure/B14116546.png)
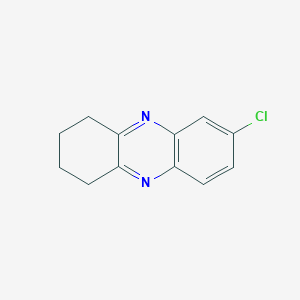
![bis(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanone](/img/structure/B14116558.png)
![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116561.png)
